

2-Hexyl-6-phenylpyridine as an intermediate in pharmaceutical synthesis

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Compound of Interest

Compound Name: 2-Hexyl-6-phenylpyridine

Cat. No.: B1437193

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Application Note & Protocols

Topic: **2-Hexyl-6-phenylpyridine** as a Key Intermediate in Modern Pharmaceutical Synthesis

Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry, found in a significant number of FDA-approved drugs.[1][2] Specifically, 2,6-disubstituted pyridines offer a versatile platform for developing therapeutic agents due to their defined steric and electronic properties, which can be fine-tuned to optimize interactions with biological targets. This document provides a detailed guide on the synthesis and application of **2-Hexyl-6-phenylpyridine**, a valuable intermediate for drug discovery. The presence of a lipophilic hexyl chain and an aromatic phenyl group allows for strategic exploration of hydrophobic and π -stacking interactions, respectively, within target binding sites. We will explore modern, efficient synthetic strategies and provide detailed protocols for its synthesis and subsequent elaboration into a potential therapeutic agent, demonstrating its utility for researchers in pharmaceutical development.

Significance of the 2,6-Disubstituted Phenylpyridine Scaffold

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[2] Its unique properties, including its ability to act as a hydrogen bond acceptor and its participation in aromatic interactions, make it a privileged structure in drug design.[1] The 2-phenylpyridine motif, in particular, has been identified in compounds with a

wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The strategic placement of substituents at the 2- and 6-positions allows for precise control over the molecule's three-dimensional shape and physicochemical properties. In the case of **2-Hexyl-6-phenylpyridine**:

- The Phenyl Group serves as a crucial anchor for π -stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in protein targets. It also provides a site for further functionalization via well-established C-H activation or electrophilic aromatic substitution reactions.[\[2\]](#)
- The Hexyl Group introduces significant lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. The length and flexibility of the alkyl chain can be critical for optimizing van der Waals interactions.

This combination makes **2-Hexyl-6-phenylpyridine** an ideal starting point for library synthesis in lead optimization campaigns.

Physicochemical & Structural Data

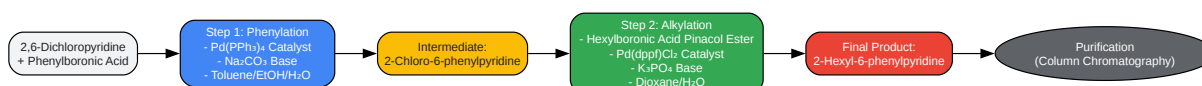
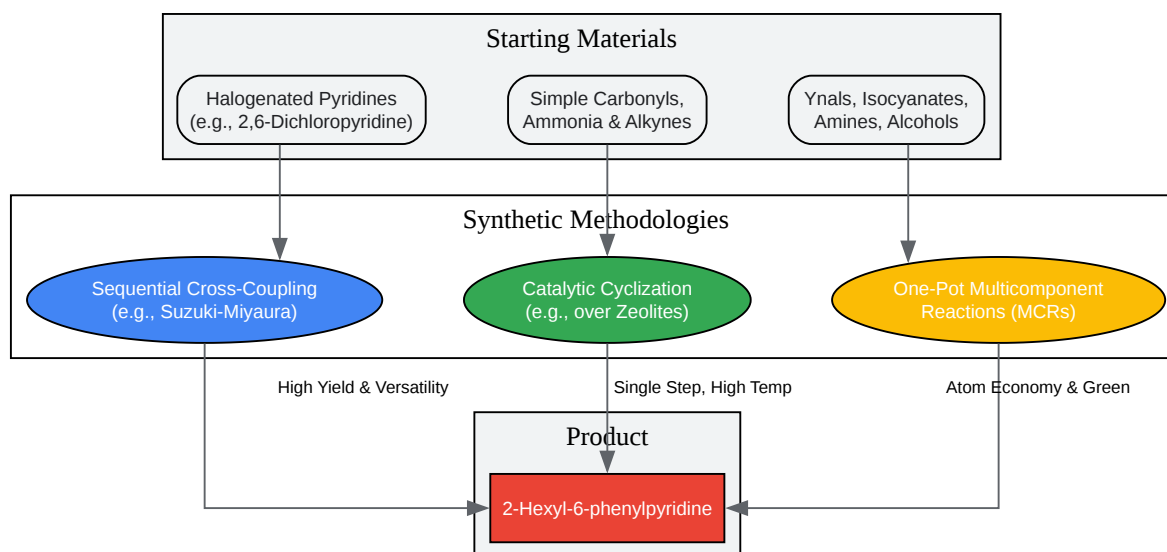
A summary of the key properties for **2-Hexyl-6-phenylpyridine** is provided below.

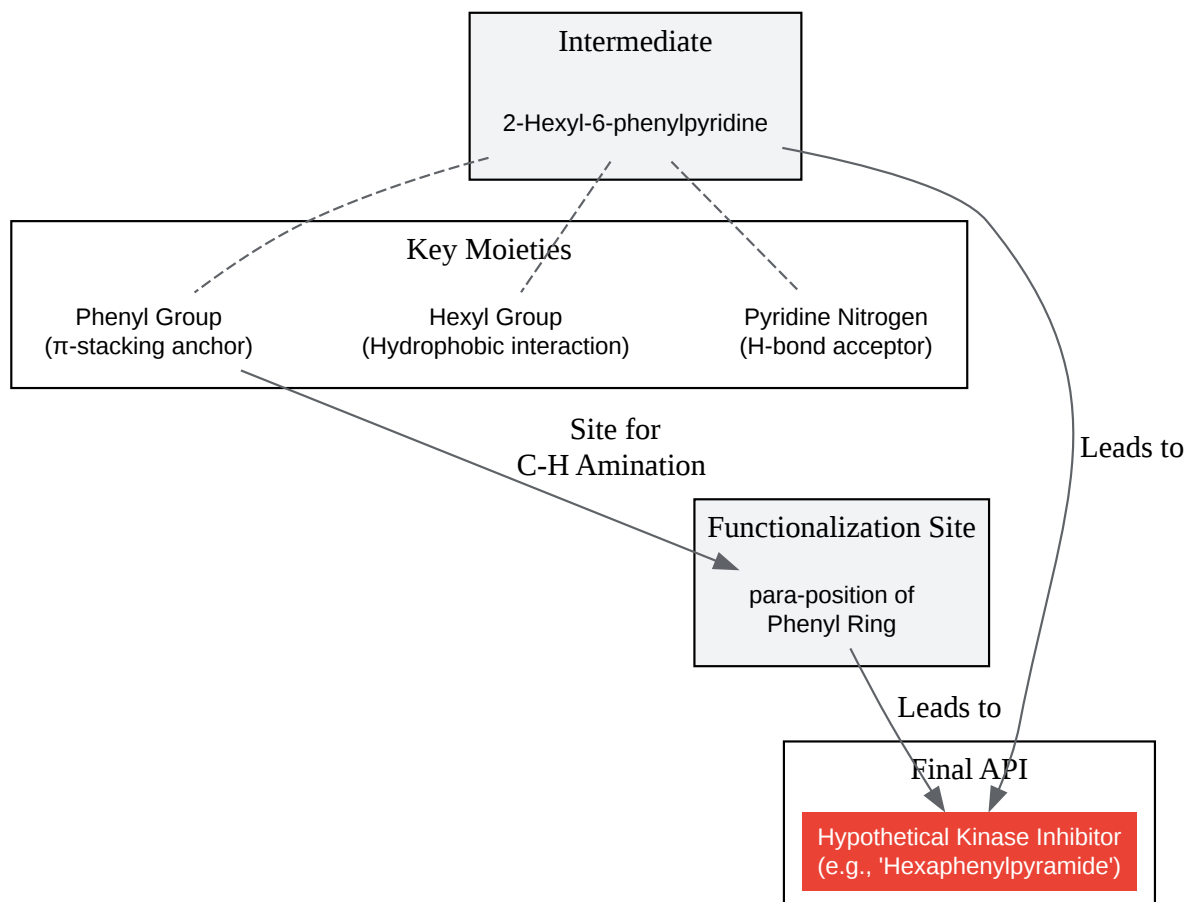
| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₁₇ H ₂₁ N | [7] |
| Molecular Weight | 239.36 g/mol | [7] |
| CAS Number | 499158-97-3 | [7] [8] |
| Appearance | (Typically) Pale yellow oil or low-melting solid | General Knowledge |
| Purity | >98.0% (GC) available commercially | [7] |
| InChI Key | CIPJZUAHRIZGJN-UHFFFAOYSA-N | [8] |

Synthetic Strategies for 2-Hexyl-6-phenylpyridine

Several synthetic routes can be employed to construct the **2-Hexyl-6-phenylpyridine** scaffold. The choice of method often depends on the availability of starting materials, desired scale, and considerations for green chemistry. Modern methods prioritize efficiency, atom economy, and functional group tolerance.

Logical Flow of Synthetic Approaches





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